molecular formula C25H29N3O4S2 B2554765 N-(4-methylbenzo[d]thiazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)-1-tosylpyrrolidine-2-carboxamide CAS No. 1050206-08-0

N-(4-methylbenzo[d]thiazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)-1-tosylpyrrolidine-2-carboxamide

Cat. No.: B2554765
CAS No.: 1050206-08-0
M. Wt: 499.64
InChI Key: NSTGQAWRXNYGIL-UHFFFAOYSA-N
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Description

N-(4-methylbenzo[d]thiazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)-1-tosylpyrrolidine-2-carboxamide is a synthetic organic compound designed for advanced chemical and pharmaceutical research. Its molecular structure incorporates a benzo[d]thiazole core, a privileged scaffold in medicinal chemistry known for its diverse biological activities. Thiazole and benzothiazole derivatives are extensively investigated in antimicrobial research for developing new agents against resistant bacterial and fungal strains . Furthermore, these heterocycles are significant in anticancer research, where they act as key pharmacophores in molecules designed to inhibit specific kinase enzymes or disrupt cancer cell proliferation pathways . The integration of a tetrahydrofuran moiety offers a constrained ether functionality that can influence the compound's stereochemistry and binding interactions with biological targets. This complex architecture, featuring multiple heterocyclic systems, makes it a valuable chemical entity for probing structure-activity relationships (SAR), as a synthetic intermediate for more complex molecules, or as a lead compound in high-throughput screening campaigns across various therapeutic areas. Researchers can utilize this compound to explore its potential interactions with enzymes and cellular receptors.

Properties

IUPAC Name

N-(4-methyl-1,3-benzothiazol-2-yl)-1-(4-methylphenyl)sulfonyl-N-(oxolan-2-ylmethyl)pyrrolidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H29N3O4S2/c1-17-10-12-20(13-11-17)34(30,31)28-14-4-8-21(28)24(29)27(16-19-7-5-15-32-19)25-26-23-18(2)6-3-9-22(23)33-25/h3,6,9-13,19,21H,4-5,7-8,14-16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSTGQAWRXNYGIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCCC2C(=O)N(CC3CCCO3)C4=NC5=C(C=CC=C5S4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H29N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

499.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally and Functionally Related Compounds

Structural Analogues in the Benzothiazole-Thiazole Carboxamide Family

The compound shares structural homology with several derivatives reported in recent studies:

Compound Name / ID Core Structure Key Substituents Molecular Weight (g/mol) Key Data
Target Compound Benzothiazole 4-methyl, tetrahydrofuran-methyl, tosyl-pyrrolidine 460.4 1H NMR δ 7.83 (d, J = 8.0 Hz), LCMS m/z 460.4
ML277 (CID 53347902) Thiazole 4-methoxyphenyl, tosyl-piperidine 443.5 Synthesized via DMF/HATU coupling; crystallography data available
VU0500469 Benzothiazole 4-methyl, dimethylaminoethyl, tosyl-butyl 460.4 1H NMR δ 2.42 (s, 6H); LCMS m/z 460.4
Compound 4d (3,4-dichloro-N-(5-morpholinomethyl-thiazol-2-yl)benzamide) Thiazole Morpholinomethyl, 3,4-dichlorophenyl 440.3 HRMS m/z 440.3; 1H NMR δ 7.48 (d, J = 8.0 Hz)

Key Observations :

  • The target compound and VU0500469 share identical molecular weights but differ in substituents (tetrahydrofuran-methyl vs. dimethylaminoethyl), influencing solubility and target engagement .
  • Compounds like 4d prioritize chloro-substituted aryl groups, which may enhance hydrophobic interactions but reduce metabolic stability compared to the target’s sulfonamide group .
Physicochemical and Spectroscopic Properties

Melting Points and Solubility :

  • The target compound is a white solid, consistent with analogues like ML277 and VU0500469, which exhibit melting points >150°C due to rigid aromatic cores and polar sulfonamide groups .
  • In contrast, morpholinomethyl-thiazole derivatives (e.g., 4d–4i) display lower melting points (120–140°C), attributed to flexible amine side chains .

Spectroscopic Data :

  • 1H NMR: The target compound’s aromatic protons (δ 7.83 ppm) align with benzothiazole derivatives, while the tetrahydrofuran-methyl group’s signals (δ 3.37–3.33 ppm) distinguish it from dimethylaminoethyl analogues (δ 2.42 ppm for N(CH3)2) .
  • HRMS : The target’s HRMS (m/z 460.4) closely matches VU0500469, confirming analogous molecular frameworks .

Q & A

Q. Basic

  • NMR spectroscopy :
    • ¹H/¹³C NMR to confirm substituent connectivity (e.g., benzothiazole C2-H at δ 7.8–8.2 ppm, pyrrolidine protons at δ 1.5–3.5 ppm) .
    • 2D experiments (COSY, HSQC) to resolve overlapping signals in the tetrahydrofuran and tosyl groups .
  • HPLC : Reverse-phase C18 columns (e.g., 98% purity with acetonitrile/water gradients) .
  • Mass spectrometry : High-resolution ESI-MS to verify molecular ion ([M+H]⁺) and fragmentation patterns .

How can conflicting NMR data for stereoisomers be resolved?

Q. Advanced

  • Chiral chromatography : Use chiral columns (e.g., Chiralpak IA/IB) with hexane/isopropanol to separate enantiomers .
  • NOE experiments : Detect spatial proximity of protons (e.g., tetrahydrofuran methylene protons to pyrrolidine CH₂ groups) .
  • X-ray crystallography : Resolve absolute configuration, as applied to similar carboxamide derivatives .
    Case study : For ML277 (a structural analog), X-ray confirmed the (R)-configuration at the pyrrolidine center .

What strategies mitigate low yields in the final amidation step?

Q. Advanced

  • Activating agents : Replace EDCI/HOBt with uronium salts (e.g., HATU) to enhance coupling efficiency .
  • Solvent optimization : Use DCM or THF for better solubility of hydrophobic intermediates .
  • Purification : Flash chromatography (silica gel, ethyl acetate/hexane) or preparative HPLC to isolate the product from unreacted starting materials .
    Example : A 75% yield was achieved for a thiazole-carboxamide analog using HATU in DMF .

Are computational methods applicable to predict the compound’s bioavailability?

Q. Advanced

  • ADMET prediction : Tools like SwissADME or QikProp estimate logP (lipophilicity), BBB permeability, and CYP450 interactions.
  • Molecular docking : Simulate binding to targets (e.g., kinase enzymes) using AutoDock Vina, guided by structural analogs like ML277 .
    Limitation : Experimental validation (e.g., in vitro permeability assays) is critical due to the compound’s complex stereochemistry.

How does the tetrahydrofuran moiety influence metabolic stability?

Q. Advanced

  • Cytochrome P450 interactions : The ether oxygen in tetrahydrofuran may reduce oxidative metabolism compared to linear alkyl chains .
  • In vitro assays : Microsomal stability tests (human/rat liver microsomes) quantify metabolic half-life. For example, a related tetrahydrofuran-containing analog showed a t₁/₂ > 120 minutes .

What are the challenges in scaling up the synthesis for preclinical studies?

Q. Advanced

  • Byproduct control : Optimize stoichiometry (e.g., 1.2 eq of tosyl chloride) to minimize di-tosylated impurities .
  • Safety : Replace pyridine (toxic) with DMAP in acylation steps .
  • Batch vs. flow chemistry : Continuous flow systems improve heat transfer and reproducibility in exothermic steps (e.g., cyclization) .

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